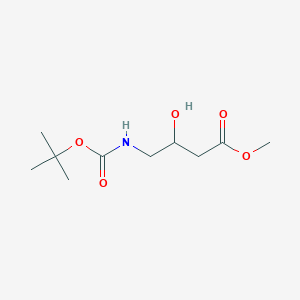
Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate: is an organic compound that belongs to the class of esters and carbamates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino function, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in synthetic organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of 4-amino-3-hydroxybutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired Boc-protected amino acid ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: TFA in DCM at room temperature.
Major Products Formed:
Oxidation: Methyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate.
Reduction: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanol.
Substitution: 4-amino-3-hydroxybutanoic acid methyl ester.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization .
Biology and Medicine: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is used in the synthesis of peptide-based drugs and biomolecules. The Boc group provides stability during peptide synthesis and can be removed under mild conditions to reveal the free amine for further coupling reactions .
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a building block in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine function, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
- 4-((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amine. This combination allows for diverse reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) |
InChI Key |
WETGJOXWBLZCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















